Hexanamide, 6-fluoro-
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Overview
Description
6-Fluorohexanamide is an organic compound with the molecular formula C6H12FNO It is a fluorinated amide, where a fluorine atom is attached to the sixth carbon of the hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorohexanamide typically involves the fluorination of hexanamide. One common method is the direct fluorination of hexanamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of 6-fluorohexanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluorohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert 6-fluorohexanamide to fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted hexanamides depending on the nucleophile used.
Scientific Research Applications
6-Fluorohexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluorohexanamide involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: The non-fluorinated analog of 6-fluorohexanamide.
6-Chlorohexanamide: A similar compound where the fluorine atom is replaced with chlorine.
6-Bromohexanamide: Another analog with a bromine atom instead of fluorine.
Uniqueness
6-Fluorohexanamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
675-97-8 |
---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
6-fluorohexanamide |
InChI |
InChI=1S/C6H12FNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9) |
InChI Key |
OYVQPNCDQBPJAC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CCF |
Origin of Product |
United States |
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